11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15672176
InChI: InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3
SMILES:
Molecular Formula: C28H25ClN2O2
Molecular Weight: 457.0 g/mol

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC15672176

Molecular Formula: C28H25ClN2O2

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C28H25ClN2O2
Molecular Weight 457.0 g/mol
IUPAC Name 6-(4-chlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3
Standard InChI Key VXIAOUMLMFQQOR-UHFFFAOYSA-N
Canonical SMILES CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl

Introduction

The compound 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the dibenzo[b,e] diazepinone family. This class of molecules is characterized by a bicyclic structure containing a diazepine ring fused with aromatic systems. Such compounds are often studied for their potential biological and pharmacological activities.

Structural Features

This molecule has the following key structural elements:

  • Chlorophenyl group: The presence of a 4-chlorophenyl substituent is significant for modulating electronic properties and interactions with biological targets.

  • Phenyl group: A common feature in many bioactive molecules that enhances lipophilicity and binding affinity.

  • Propionyl group: A ketone functional group that can influence reactivity and solubility.

  • Hexahydro-dibenzo-diazepinone core: This bicyclic system is a scaffold frequently explored in medicinal chemistry for its diverse biological activities.

Potential Applications

Compounds with similar scaffolds have been investigated for various therapeutic uses:

  • CNS Activity: Dibenzo[b,e] diazepines are known for their role in psychiatric medications (e.g., antipsychotics and antidepressants).

  • Antimicrobial Properties: These compounds can exhibit antibacterial or antifungal activity due to their heterocyclic nature.

  • Anti-inflammatory and Analgesic Effects: The structural framework supports activity against inflammation and pain.

  • Antitumor Potential: Some derivatives show cytotoxic effects against cancer cell lines.

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the results, general methods for dibenzo[b,e] diazepinones include:

  • Cyclization reactions involving substituted benzodiazepines or related intermediates.

  • Functionalization of the diazepine core to introduce propionyl or chlorophenyl groups.

Table: General Synthetic Approaches

StepReagents/ConditionsOutcome
1Substituted benzodiazepine + acylating agentIntroduction of the propionyl group
2Halogenation (chlorination)Formation of the chlorophenyl moiety
3Cyclization reactionFormation of the hexahydro-diazepinone core

Limitations and Challenges

Despite its potential:

  • Limited solubility may hinder formulation into pharmaceutical products.

  • Further studies are needed to evaluate toxicity and pharmacodynamics.

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